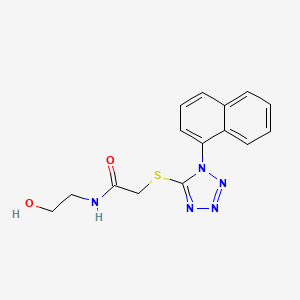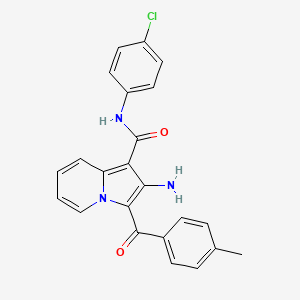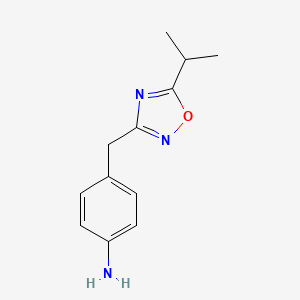![molecular formula C21H17N3O3 B2420335 2-(5-(Pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzol-1,4-diol CAS No. 899973-68-3](/img/structure/B2420335.png)
2-(5-(Pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzol-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds involves the fusion of pyridine systems, pyrazolopyridines, which have been evaluated for activity and access to pharmaceutical products . The structure of these compounds is associated with the proliferation, differentiation, and survival of cells .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the continuous activation of the intracellular kinase domain, further leading to cancers . Small-molecule inhibitors are important for the treatment of these cancers .Wissenschaftliche Forschungsanwendungen
CDK2-Inhibitoren
Die Verbindung wurde als potenzieller Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2) identifiziert, einem Protein, das eine entscheidende Rolle bei der Regulation des Zellzyklus spielt . Die Hemmung von CDK2 ist ein vielversprechendes Ziel für die Krebstherapie, das Tumorzellen selektiv angreift .
Antitumoraktivität
Die Verbindung hat vielversprechende Antitumoraktivität gezeigt. Es wurde festgestellt, dass sie das Wachstum verschiedener Krebszelllinien, darunter MCF-7 und HCT-116, hemmt .
Induktion der Apoptose
Es wurde festgestellt, dass die Verbindung die Apoptose induziert, einen Prozess des programmierten Zelltods, der in Krebszellen oft dysreguliert ist . Es wurde gezeigt, dass sie Caspase 9 aktiviert, ein Enzym, das an der Einleitung der Apoptose beteiligt ist .
Antiproliferative Aktivität
Die Verbindung hat eine signifikante antiproliferative Aktivität gezeigt, die die Proliferation von Krebszellen hemmt . Dies könnte sie zu einem potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente machen .
Anti-inflammatorische Aktivität
Pyridinderivate, wie die fragliche Verbindung, haben sich als entzündungshemmend erwiesen . Dies deutet auf mögliche Anwendungen in der Behandlung von entzündlichen Erkrankungen hin .
Antioxidative Aktivität
Die Verbindung hat auch vielversprechende antioxidative Aktivitäten gezeigt, die sie zur Bekämpfung von oxidativem Stress, einem Zustand, der mit verschiedenen Krankheiten verbunden ist, nützlich machen könnten .
Antivirale und antibakterielle Aktivität
Untersuchungen haben das therapeutische Potenzial von Pyridinderivaten als antivirale und antibakterielle Mittel aufgezeigt . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen in der Behandlung verschiedener Infektionskrankheiten haben könnte .
Antidepressive Aktivität
Es wurde auch festgestellt, dass Pyridinderivate antidepressive Eigenschaften besitzen . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen in der Behandlung von affektiven Störungen haben könnte .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor . This interaction is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to altered cell cycle progression and potential therapeutic applications in cancer treatment. Additionally, the compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies. The modulation of gene expression by this compound can lead to changes in the expression of key regulatory genes, further affecting cellular processes and functions.
Molecular Mechanism
At the molecular level, 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of CDK2, which involves binding to the active site of the enzyme and preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses. These interactions highlight the compound’s potential as a therapeutic agent in various diseases, including cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to the compound has been observed to cause sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit CDK2 activity and induce cell cycle arrest without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. These findings highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. These transport mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol plays a critical role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-14-5-6-19(26)16(11-14)17-12-18-15-3-1-2-4-20(15)27-21(24(18)23-17)13-7-9-22-10-8-13/h1-11,18,21,25-26H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVOUOCHBMZACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2420252.png)

![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2420256.png)
![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2420257.png)


![N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2420262.png)
![1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2420265.png)


![methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2420270.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2420271.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2420273.png)

